Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chlorine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thieno[3,2-d]pyrimidine ring system. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or alcohol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted thieno[3,2-d]pyrimidines with various functional groups.
Ester Hydrolysis: 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Investigated for its potential use in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate can be compared with other thieno[3,2-d]pyrimidine derivatives:
4-chlorothieno[3,2-d]pyrimidine: Lacks the ester group, making it less versatile for further modifications.
Ethyl 4-bromothieno[3,2-d]pyrimidine-6-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
Thieno[3,2-d]pyrimidine-4-carboxylic acid: Lacks the ethyl ester group, which can influence solubility and reactivity.
Properties
IUPAC Name |
ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(15-6)8(10)12-4-11-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFKIGWDFTRLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609586 |
Source
|
Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596794-87-5 |
Source
|
Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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